molecular formula C9H9ClO3 B13978533 Methyl 2-chloro-4-hydroxy-6-methylbenzoate CAS No. 116621-21-7

Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Cat. No.: B13978533
CAS No.: 116621-21-7
M. Wt: 200.62 g/mol
InChI Key: YHXFLPHJEPQJSH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro, hydroxy, and methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-hydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 2-chloro-4-oxo-6-methylbenzoate.

    Reduction: Formation of 2-chloro-4-hydroxy-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-methylbenzoate: Similar structure but lacks the hydroxy group.

    Methyl 4-chloro-2-hydroxy-6-methylbenzoate: Similar structure but with different positions of the chloro and hydroxy groups.

Uniqueness

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and hydroxy groups in specific positions allows for unique interactions and applications compared to its analogs.

Properties

CAS No.

116621-21-7

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-4-hydroxy-6-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3

InChI Key

YHXFLPHJEPQJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)O

Origin of Product

United States

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